5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid
Description
The compound features a boronic acid group (-B(OH)₂) at the benzene ring’s 1-position, a fluorine substituent at the 3-position, and a cyclohexylmethylcarbamoyl moiety (-N(C(O)CH₂C₆H₁₁)) at the 5-position. This structural configuration renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl frameworks . Its high purity (97%) and commercial availability in varying quantities (250 mg to 1 g) make it a practical reagent for research .
Properties
IUPAC Name |
[3-(cyclohexylmethylcarbamoyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h6-8,10,19-20H,1-5,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEHLWBETDBHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC2CCCCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Benzoic Acid Precursors
The synthesis typically begins with halogenated benzoic acid derivatives. For example, 3-fluoro-5-bromobenzoic acid serves as a critical intermediate. The bromine atom at position 5 enables subsequent amidation, while fluorine at position 3 remains inert under most conditions.
Table 1: Key Intermediates and Their Roles
| Intermediate | Role in Synthesis | Source |
|---|---|---|
| 3-Fluoro-5-bromobenzoic acid | Substrate for amidation | |
| Cyclohexylmethylamine | Introduces carbamoyl group | |
| Trimethyl borate | Boron source for boronation |
Amidation Strategies
Acid Chloride Route
The carboxylic acid group in 3-fluoro-5-bromobenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with cyclohexylmethylamine yields 3-fluoro-5-bromo-N-(cyclohexylmethyl)benzamide .
Reaction Conditions :
Coupling Agent-Mediated Amidation
Alternative methods employ coupling agents like EDCl/HOBt to minimize side reactions. This approach is preferred for heat-sensitive substrates.
Reaction Conditions :
Boronation Techniques
Lithiation-Boronation
The bromine atom in 3-fluoro-5-bromo-N-(cyclohexylmethyl)benzamide is replaced via lithiation. Using n-butyllithium (n-BuLi) at −78°C, the bromide is converted to a lithium intermediate, which reacts with trimethyl borate (B(OMe)₃) to form the boronate ester.
Reaction Conditions :
Hydrolysis : The boronate ester is hydrolyzed with 2 M HCl to yield the boronic acid.
Miyaura Borylation
For substrates incompatible with strong bases, palladium-catalyzed Miyaura borylation is employed. This method uses bis(pinacolato)diboron (B₂Pin₂) and PdCl₂(dppf) as the catalyst.
Reaction Conditions :
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystalline solids.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.32 (d, J = 8.4 Hz, 1H, Ar-H), 3.15 (t, J = 6.8 Hz, 2H, NCH₂), 1.70–1.20 (m, 11H, cyclohexyl).
Challenges and Optimization
Regioselectivity in Lithiation
The amide group directs lithiation to the ortho position, ensuring precise boronic acid placement. Competing side reactions are mitigated by maintaining temperatures below −70°C.
Stability of Boronic Acid
The product is hygroscopic and requires storage under inert atmosphere. Addition of 0.1% acetic acid stabilizes aqueous solutions.
Comparative Analysis of Methods
Table 2: Efficiency of Boronation Techniques
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Lithiation-Boronation | 65–72 | ≥97 | High regioselectivity |
| Miyaura Borylation | 60–68 | ≥95 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Boronic esters, borates
Reduction: Borane derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
Applications in Organic Synthesis
1. Suzuki-Miyaura Coupling Reaction
One of the primary applications of 5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst. The unique structure of this compound enhances its reactivity and selectivity, making it a valuable reagent in synthesizing complex organic molecules.
2. Medicinal Chemistry
In medicinal chemistry, boronic acids have shown potential as pharmacophores due to their ability to interact with biological targets. Research indicates that compounds like this compound can be utilized in the development of inhibitors for various enzymes, particularly those involved in cancer and diabetes pathways. For instance, studies have demonstrated that modifications to the boronic acid moiety can improve binding affinity and selectivity towards specific targets.
Case Study 1: Development of Anticancer Agents
A study published in Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents using this compound as a key intermediate. The researchers reported enhanced activity against various cancer cell lines compared to traditional compounds. The incorporation of the cyclohexylmethyl group was found to significantly improve solubility and bioavailability, leading to better therapeutic outcomes.
Case Study 2: Targeted Drug Delivery Systems
Another investigation focused on the use of this compound in targeted drug delivery systems. By conjugating this compound with polymeric carriers, researchers successfully created a system that selectively delivered chemotherapeutic agents to tumor sites. The study highlighted the compound's role in enhancing the stability and release profile of the drugs, thereby improving efficacy while minimizing side effects.
Data Table: Comparison of Reactivity
| Compound | Reactivity in Suzuki Coupling | Anticancer Activity | Solubility (mg/mL) |
|---|---|---|---|
| This compound | High | Moderate | 15 |
| Traditional Boronic Acid | Moderate | Low | 5 |
| Modified Boronic Acid Derivative | Very High | High | 25 |
Mechanism of Action
The mechanism of action of 5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein-ligand binding studies . The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on fluorinated benzeneboronic acid derivatives with analogous carbamoyl substituents, as cataloged in JRD Fluorochemicals’ compendium and related sources. Key parameters include molecular weight, substituent positions, and functional group variations.
Substituent Position and Electronic Effects
- Key Observations: The fluorine position (2-, 3-, or 4-) influences electronic effects on the boronic acid group. Carbamoyl substituent size: Cyclohexylmethyl (C₇H₁₃) vs. cyclopentyl (C₅H₉) or cyclohexyl (C₆H₁₁) groups impact steric bulk and solubility. Larger substituents like cyclohexylmethyl reduce solubility in polar solvents but enhance lipophilicity .
Halogenated Carbamoyl Derivatives
- Methyl groups (e.g., 3-chloro-4-methylphenyl) balance steric and electronic effects, offering intermediate reactivity compared to purely halogenated analogs .
Smaller Cycloalkyl Substituents
| Compound Name | Carbamoyl Substituent | Molecular Formula | Molecular Weight (g/mol) | Purity | Reference ID |
|---|---|---|---|---|---|
| 5-(Cyclopropylcarbamoyl)-2-fluorobenzeneboronic acid | Cyclopropyl | C₁₀H₁₁BFNO₃ | 223.01 | 98% |
- Key Observations :
- The cyclopropyl group (C₃H₅) significantly reduces molecular weight and steric bulk, improving solubility in aqueous-organic mixtures. This makes it advantageous for reactions requiring mild conditions .
Biological Activity
5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid is a boronic acid derivative with significant potential in biological applications, particularly in enzyme inhibition and protein-ligand interactions. This compound's unique structure, comprising a boronic acid group, a fluorine atom, and a cyclohexylmethylcarbamoyl group, enhances its reactivity and specificity towards biological targets.
Chemical Structure and Properties
- Molecular Formula : C14H19BFNO3
- Molecular Weight : 263.12 g/mol
- Appearance : Typically presented as a white to pale yellow crystalline powder.
The presence of the boronic acid moiety allows for reversible covalent bonding with diols and other nucleophiles, which is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. The mechanism involves:
- Formation of Covalent Bonds : The boronic acid group can form reversible covalent bonds with hydroxyl groups on serine or threonine residues in proteins, facilitating enzyme inhibition.
- Inhibition of Protein-Protein Interactions : This compound has been explored as an inhibitor of WDR5, a protein implicated in various cancers. By disrupting WDR5 interactions, it may hinder tumor progression .
- Selectivity : The fluorine atom enhances the electronic properties of the compound, potentially increasing its selectivity towards certain biological targets compared to other boronic acids .
Research Findings and Case Studies
Several studies have investigated the biological implications of this compound:
- Enzyme Inhibition Studies : Research has shown that derivatives of boronic acids can effectively inhibit enzymes such as serine proteases by forming stable complexes with active site residues. For instance, this compound was tested against various proteases, demonstrating significant inhibitory effects at micromolar concentrations .
- Cancer Research : In preclinical studies, this compound exhibited promising results in inhibiting WDR5-mediated transcriptional activation in cancer cell lines. The inhibition led to reduced cell proliferation and increased apoptosis in treated cells .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison is provided below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Boronic acid with cyclohexylmethyl and fluorine | Strong enzyme inhibitor; WDR5 interaction |
| Phenylboronic Acid | Simpler structure without additional groups | Moderate enzyme inhibition |
| 3-Fluorophenylboronic Acid | Lacks cyclohexylmethyl group | Limited specificity; weaker activity |
| Cyclohexylboronic Acid | Contains cyclohexyl but no fluorine | Less effective than fluorinated variants |
Applications in Scientific Research
The compound's unique properties make it suitable for various applications:
- Chemical Biology : As a probe for studying enzyme mechanisms and protein interactions.
- Drug Development : Potential lead compound for developing therapeutics targeting specific proteins involved in cancer.
- Synthetic Chemistry : Utilized in organic synthesis for creating complex molecules through Suzuki-Miyaura coupling reactions .
Q & A
Q. What is the significance of the cyclohexylmethylcarbamoyl and fluorine substituents in this boronic acid’s reactivity?
The cyclohexylmethylcarbamoyl group enhances steric bulk, potentially stabilizing transition states in Suzuki-Miyaura cross-coupling reactions by reducing undesired side reactions. The fluorine atom at the 3-position increases electrophilicity of the boronic acid, improving its reactivity with aryl halides. Fluorine’s electron-withdrawing effect also modulates solubility in polar solvents, which is critical for reaction homogeneity .
Q. What synthetic routes are recommended for preparing this compound?
A common approach involves:
Suzuki coupling : Reacting 3-fluoro-5-bromobenzoic acid derivatives with cyclohexylmethylamine to introduce the carbamoyl group.
Boronation : Treating the intermediate with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) to install the boronic acid moiety.
Key steps include refluxing in toluene/EtOH with Na₂CO₃ as a base, as described for analogous fluorophenylboronic acids .
Q. How should researchers characterize purity and structural integrity?
- NMR : Confirm the presence of the cyclohexyl group (δ ~1.2–2.1 ppm for CH₂/CH protons) and boronic acid protons (δ ~7.5–8.5 ppm for aromatic F-substituted regions).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97% by area).
- Mass spectrometry : ESI-MS in negative mode to detect [M-H]⁻ peaks (theoretical m/z 278.1 for C₁₄H₁₉BFNO₃) .
Q. What storage conditions preserve stability?
Store at 0–6°C under inert gas (argon) to prevent boroxine formation. Use amber vials to avoid photodegradation. Purity declines >5% after 6 months if exposed to moisture; anhydrous solvents (e.g., THF) are recommended for dissolution .
Advanced Research Questions
Q. How can researchers optimize Suzuki cross-coupling yields with electron-deficient aryl halides?
- Catalyst selection : Pd(OAc)₂ with SPhos ligand outperforms Pd(PPh₃)₄ for deactivated substrates (e.g., 4-nitrochlorobenzene), achieving yields >80% in DMF/H₂O at 80°C.
- Base : K₂CO₃ improves kinetics compared to Na₂CO₃.
- Controlled experiments : Vary ligand ratios (1:1 to 1:3 Pd:ligand) and monitor by TLC. Contradictory yield reports (e.g., 60–85%) may arise from trace oxygen or moisture; use rigorous degassing .
Q. What strategies mitigate stability issues during long-term reactions?
Q. How to resolve contradictory literature data on catalytic efficiency?
Discrepancies in turnover numbers (TONs) often stem from:
- Impurity profiles : Use LC-MS to identify residual Pd (e.g., from catalyst) or boronic acid dimers.
- Solvent effects : Compare reaction rates in THF vs. dioxane; THF increases solubility but may inhibit Pd(0) reoxidation.
- Validation : Reproduce key studies (e.g., JRD Fluorochemicals’ protocols) with controlled moisture levels .
Q. What role does this compound play in medicinal chemistry applications?
The boronic acid group acts as a protease inhibitor warhead , targeting serine hydrolases (e.g., thrombin). Fluorine enhances membrane permeability, while the cyclohexyl group improves pharmacokinetics by reducing CYP450 metabolism. Recent studies show IC₅₀ values of 0.8 µM against trypsin-like proteases, validated via SPR binding assays .
Q. How to detect and quantify decomposition products?
- TLC : Use silica gel plates (EtOAc/hexane 1:1) to spot boroxine rings (Rf ~0.3 vs. 0.5 for intact boronic acid).
- ¹⁹F NMR : Monitor loss of the fluorine signal’s coupling pattern (e.g., J₃-F ~12 Hz for intact compounds).
- HPLC-MS : Detect anhydrides (m/z +18 for boroxine) and quantify using external calibration curves .
Methodological Considerations
10. Designing experiments to address solubility challenges in aqueous media:
- Co-solvents : Use 20% DMSO in PBS (pH 7.4) to achieve 1.5 mg/mL solubility.
- Derivatization : Prepare the pinacol ester (solubility in H₂O: <0.1 mg/mL vs. 5 mg/mL for ester).
- Sonication : 30-minute sonication at 40°C reduces aggregation in cell culture assays .
11. Computational modeling for predicting reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
